2,2-Dimethylthiazolidine
Overview
Description
Synthesis Analysis
The synthesis of thiazolidine derivatives is a key area of interest due to their potential pharmacological applications. For instance, a series of substituted thiazolidine-2,4-diones with euglycemic and hypolipidemic activities were synthesized and evaluated in Wistar male rats, with compound 4a showing potent activity . Another study reported the synthesis of 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones as anticonvulsants, with compound 14 being the most active in the series . Additionally, thiazolidine-2,4-dicarboxylic acid and its esters were synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, leading to regioselective cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is crucial for their biological activity. The crystal structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by X-ray diffraction, revealing a monoclinic crystal system and the existence of the compound as an amino acid in the 2S,4S configuration . The conformation of the thiazolidine ring is influenced by intermolecular hydrogen bonding, which is important for the compound's stability and reactivity.
Chemical Reactions Analysis
Thiazolidine derivatives undergo various chemical reactions that are significant for their applications. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines was observed when reacted with secondary amines . This unexpected reaction pathway highlights the reactivity of thiazolidine derivatives and their potential for generating novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure and substituents. For example, the interaction of D-penicillamine with aldehydes and ketones to form thiazolidine derivatives was studied, and the resulting compounds showed epimerization in solution, indicating their chiral nature and potential for stereoselective reactions . The crystal structures of two dimethyl 1,3-thiazolidinedicarboxylates obtained from a thermal [2 + 3] cycloaddition reaction revealed different conformations of the thiazolidine ring, which can affect their physical properties and reactivity .
Scientific Research Applications
Radioprotective Effects in Cancer Treatment
2,2-Dimethylthiazolidine has been studied for its radioprotective effects, particularly in cancer treatment. Li et al. (1982) investigated the influence of 2,2-Dimethylthiazolidine hydrochloride (DMTD) on the radiosensitivity of transplantable mouse tumors. Their findings suggested that DMTD does not decrease the radiosensitivity of certain tumors, nor does it enhance their growth. In fact, DMTD showed some inhibitory effects on tumor cell growth, making them more sensitive to irradiation (Li, Cheng, Ma, Yu, & Lu, 1982).
Protective Effect on Human Peripheral Blood Lymphocytes
Li et al. (2014) explored the protective effect of 2,2-Dimethylthiazolidine on human peripheral blood lymphocytes against radiation-induced genetic damage. The study demonstrated that 2,2-Dimethylthiazolidine significantly reduced chromosomal aberration frequencies and other genetic damage markers, indicating a protective role in radiation exposure scenarios (Li, Wang, Hao, Jiang, Xu, Jiang, & Xing, 2014).
Hormonal Impact in Irradiated Mice
Xue et al. (1981) examined the impact of DMTD on plasma adrenocortical hormone levels in irradiated mice. Their findings showed a biphasic increase in hormone levels post-irradiation, suggesting a complex interaction between DMTD and hormonal responses to radiation stress (Xue, Dong, Zhang, Song, & Lu, 1981).
Anti-Aggregant Activity on Platelets
Mimura et al. (1988) studied the anti-aggregant activity of 2,2-Dimethylthiazolidine hydrochloride on platelets. The compound was found to be a potent inhibitor of certain types of platelet aggregation, highlighting its potential therapeutic applications in conditions where platelet aggregation is a concern (Mimura, Kohama, Kuwahara, Yamamoto, Komiyama, Satake, Chiba, Miyashita, Tanaka, & Imanishi, 1988).
Safety And Hazards
2,2-Dimethylthiazolidine is classified as a flammable liquid (Category 3), has acute oral toxicity (Category 4), and can cause severe skin burns and eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
2,2-dimethyl-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQRYOQWLOTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
822-44-6 (hydrochloride) | |
Record name | 2,2-Dimethylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3051832 | |
Record name | 2,2-Dimethylthiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiazolidine | |
CAS RN |
19351-18-9 | |
Record name | 2,2-Dimethylthiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19351-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylthiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolidine, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Dimethylthiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylthiazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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